Cas no 160568-15-0 (Bistramide B)

Bistramide B structure
Bistramide B structure
Product Name:Bistramide B
Numero CAS:160568-15-0
MF:C40H70N2O8
MW:706.992413043976
CID:220925
Update Time:2024-03-01

Bistramide B Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Pyran-2-acetamide,tetrahydro-N-[(2R,3S)-2-hydroxy-4-[[3-[(2R,3S,6S,8S)-8-[(3S,4E,6S)-6-hydroxy-3,5-dimethyl-4-hepten-1-yl]-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]propyl]amino]-3-methyl-4-oxobutyl]-3-methyl-6-(2-oxopentyl)-,(2S,3S,6R)-
    • 2H-Pyran-2-acetamide,tetrahydro-N-[(2R,3S)-2-hydroxy-4-[[3-[(2R,3S,6S,8S)-8-[(3S,4E,6S)-6-hydroxy-3,5-dimethyl-4-hepten-1-yl]
    • 2H-Pyran-2-acetamide,tetrahydro-N-[(2R,3S)-2-hydroxy-4-[[3-[(2R,3S,6S,8S)-8-[(3S,4E,6S)-6-hydroxy-3,5-dimethyl-4-hepten-1-yl]-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]propyl]amino]-3-methyl-4-oxobutyl]-
    • (+)-Bistramide B
    • 2H-Pyran-2-acetamide,tetrahydro-N-[(2R,3S)-2-hydroxy-4-[[3-[(2R,3S,6S,8S)-8-[(3S,4E,6S)-6-hydroxy-3,5-dimethyl-4-heptenyl]-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]propyl]amino]-3-methyl-4-oxobutyl]-3-methyl-6-(2-oxopentyl)-,(2S,3S,6R)- (9CI)
    • Bistramide B
    • Inchi: 1S/C40H70N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h22,26-28,30-31,33-37,43,45H,8-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b29-22+
    • Chiave InChI: YNLOUHRJSXTTGL-QUPMIFSKSA-N
    • Sorrisi: O1C(CCCNC(C(C)C(CNC(CC2C(C)CCC(CC(CCC)=O)O2)=O)O)=O)C(C)CCC21CCCC(CCC(/C=C(\C)/C(C)O)C)O2

Proprietà calcolate

  • Massa esatta: 706.513
  • Massa monoisotopica: 706.513
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 50
  • Conta legami ruotabili: 19
  • Complessità: 1100
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 11
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 143
  • XLogP3: 4.623
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso